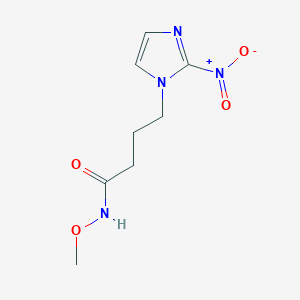
N-methoxy-4-(2-nitroimidazol-1-yl)butanamide
Description
N-methoxy-4-(2-nitroimidazol-1-yl)butanamide is a chemical compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions This specific compound is characterized by the presence of a methoxy group, a nitro group, and a butanamide moiety attached to the imidazole ring
Properties
CAS No. |
140448-34-6 |
|---|---|
Molecular Formula |
C8H12N4O4 |
Molecular Weight |
228.21 g/mol |
IUPAC Name |
N-methoxy-4-(2-nitroimidazol-1-yl)butanamide |
InChI |
InChI=1S/C8H12N4O4/c1-16-10-7(13)3-2-5-11-6-4-9-8(11)12(14)15/h4,6H,2-3,5H2,1H3,(H,10,13) |
InChI Key |
CNCJKXXSGCVHLP-UHFFFAOYSA-N |
SMILES |
CONC(=O)CCCN1C=CN=C1[N+](=O)[O-] |
Canonical SMILES |
CONC(=O)CCCN1C=CN=C1[N+](=O)[O-] |
Other CAS No. |
140448-34-6 |
Synonyms |
N-Methoxy-2-nitro-1H-imidazole-1-butanamide |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methoxy-4-(2-nitroimidazol-1-yl)butanamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.
Introduction of the Nitro Group: The nitro group can be introduced via nitration reactions using nitric acid or other nitrating agents.
Attachment of the Methoxy Group: The methoxy group can be introduced through methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.
Formation of the Butanamide Moiety: The butanamide moiety can be introduced through amidation reactions using butanoyl chloride or butanoic anhydride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the above-mentioned synthetic routes. The reactions are carried out in batch or continuous reactors, and the product is purified through crystallization, distillation, or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
N-methoxy-4-(2-nitroimidazol-1-yl)butanamide undergoes various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH), methyl iodide (CH3I).
Major Products Formed
Oxidation: Formation of N-Methoxy-2-amino-1H-imidazole-1-butanamide.
Reduction: Formation of N-Methoxy-2-amino-1H-imidazole-1-butanamide.
Substitution: Formation of various substituted imidazole derivatives.
Scientific Research Applications
N-methoxy-4-(2-nitroimidazol-1-yl)butanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as an antimicrobial agent.
Industry: Used in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-methoxy-4-(2-nitroimidazol-1-yl)butanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets bacterial and fungal enzymes, disrupting their normal function.
Pathways Involved: It interferes with the synthesis of nucleic acids and proteins in microbial cells, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
- N-Methoxy-N-methyl-1H-imidazole-1-carboxamide
- 2-Nitro-1-vinyl-1H-imidazole
- N-Methoxy-N-methyl-1H-imidazole-1-carboxamide
Uniqueness
N-methoxy-4-(2-nitroimidazol-1-yl)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and nitro groups contribute to its reactivity and potential antimicrobial activity, making it a valuable compound for research and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


